Physicochemical Properties of D-Gulose-1-¹³C: A Technical Guide
Physicochemical Properties of D-Gulose-1-¹³C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of D-Gulose-1-¹³C, an isotopically labeled form of the rare monosaccharide D-gulose. This document is intended to serve as a valuable resource for researchers and professionals engaged in metabolic studies, drug development, and other scientific endeavors where tracing and characterization of carbohydrate pathways are critical.
Core Physicochemical Data
The incorporation of a ¹³C isotope at the C1 position of D-gulose primarily affects its molecular weight. Other physicochemical properties are expected to be nearly identical to the unlabeled compound. The following tables summarize the known quantitative data for both D-gulose and its ¹³C-labeled analogue.
Table 1: General Properties
| Property | D-Gulose | D-Gulose-1-¹³C | Source(s) |
| Molecular Formula | C₆H₁₂O₆ | ¹³CC₅H₁₂O₆ | N/A |
| Molecular Weight | 180.16 g/mol | 181.15 g/mol | N/A |
| Physical State | Crystalline solid | Crystalline solid | [1] |
| Melting Point | 129-131 °C | Not experimentally determined, but expected to be very similar to D-gulose | [1] |
| Specific Optical Rotation [α]²⁰D | -24.10° | Not experimentally determined, but expected to be very similar to D-gulose | [1] |
Table 2: Solubility
While specific quantitative solubility data for D-gulose is limited, it is known to be soluble in water. The solubility of its epimer, D-glucose, in various solvents is well-documented and can serve as a useful reference.
| Solvent | D-Gulose Solubility | D-Glucose Solubility (for reference) | Source(s) |
| Water | Soluble | 909 g/L at 25 °C | [1][2] |
| Ethanol | Sparingly Soluble | Poorly soluble | |
| Methanol | Sparingly Soluble | Poorly soluble | |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | 30 mg/mL |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation and confirmation of isotopically labeled compounds.
¹³C NMR Data
The most significant impact of ¹³C labeling at the C1 position is observed in the ¹³C NMR spectrum. The signal corresponding to the labeled carbon will exhibit a significantly higher intensity. Data for D-[1-¹³C]gulose in D₂O shows the following chemical shifts for the anomeric carbons:
Table 3: ¹³C NMR Chemical Shifts (ppm) in D₂O
| Carbon | α-pyranose | β-pyranose |
| C1 | 94.4 | 95.4 |
| C2 | 66.3 | 70.7 |
| C3 | 72.4 | 72.8 |
| C4 | 71.0 | 71.0 |
| C5 | 68.0 | 75.3 |
| C6 | 62.5 | 62.6 |
Source: Omicron Biochemicals, Inc.
¹H NMR Data
No dedicated ¹H NMR spectrum for D-gulose was identified in the literature. However, the spectrum is expected to be complex due to the presence of multiple anomers in solution and significant signal overlap in the carbohydrate region (typically 3.0-5.5 ppm). The anomeric protons (H1) would appear as distinct doublets for the α and β forms, with their chemical shifts and coupling constants being characteristic of their axial or equatorial orientation.
Experimental Protocols
The following sections detail generalized methodologies for determining the key physicochemical properties of monosaccharides like D-gulose-1-¹³C.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a standard and widely used technique.
Methodology:
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Sample Preparation: Ensure the D-gulose-1-¹³C sample is thoroughly dried and in a fine powder form.
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Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.
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Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) near the expected melting point for an accurate measurement.
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Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has liquefied.
Determination of Specific Optical Rotation
Specific rotation is a fundamental property of chiral molecules and is measured using a polarimeter.
Methodology:
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Solution Preparation: A solution of D-gulose-1-¹³C is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of a suitable solvent (e.g., water) in a volumetric flask.
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Polarimeter Setup: The polarimeter is calibrated using a blank solvent-filled cell.
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Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (typically in decimeters). The observed optical rotation (α) is then measured.
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Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
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α is the observed rotation in degrees.
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l is the path length in decimeters.
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c is the concentration in g/mL.
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Synthesis of ¹³C-Labeled Monosaccharides
The synthesis of isotopically labeled sugars is a multi-step process that often involves a combination of chemical and enzymatic methods. A common chemical approach is the Kiliani-Fischer synthesis, which extends the carbon chain of an aldose.
General Principle of Kiliani-Fischer Synthesis for ¹³C Labeling:
This method can be adapted to introduce a ¹³C label at the C1 position by using a ¹³C-labeled cyanide source (e.g., K¹³CN or Na¹³CN).
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Cyanohydrin Formation: The starting aldose (e.g., D-arabinose to synthesize D-gulose and D-mannose) is reacted with a ¹³C-labeled cyanide to form two epimeric cyanohydrins. The new chiral center is at the C2 position.
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Hydrolysis: The nitrile groups of the cyanohydrins are hydrolyzed to carboxylic acids, forming aldonic acids.
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Lactonization: The aldonic acids are converted to γ-lactones through heating.
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Reduction: The lactones are reduced to the corresponding aldoses. For example, the reduction of the lactones derived from D-arabinose would yield a mixture of D-glucose-1-¹³C and D-mannose-1-¹³C.
Separation and purification of the desired epimer (in this case, D-gulose, which is an epimer of D-galactose and D-talose) would require chromatographic techniques.
Visualizations
Experimental Workflow for Physicochemical Characterization
